Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate
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Description
Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate is a chemical compound with the CAS Number: 2228675-89-4 . It has a molecular weight of 255.31 . The compound is stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of derivatives of this compound has been reported in the literature . The process involves the use of commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a protocol involving the preparation of a boron chelate complex to facilitate nucleophilic aromatic substitution .Molecular Structure Analysis
The IUPAC name of the compound is ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-10-ene-7-carboxylate . The InChI code is 1S/C13H21NO4/c1-3-18-12(15)10-9-14-11(16-2)8-13(10)4-6-17-7-5-13/h8,10,14H,3-7,9H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that the compound can be used in the synthesis of derivatives of ciprofloxacin .Physical And Chemical Properties Analysis
The compound is an oil and is stored at room temperature . It has a molecular weight of 255.31 .Future Directions
properties
IUPAC Name |
ethyl 2-methoxy-9-oxa-3-azaspiro[5.5]undec-2-ene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-3-18-12(15)10-9-14-11(16-2)8-13(10)4-6-17-7-5-13/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQIGEKTWQBDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN=C(CC12CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate |
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